molecular formula C12H11NO2S B14564358 (4Z)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one

(4Z)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one

Cat. No.: B14564358
M. Wt: 233.29 g/mol
InChI Key: CKEXXCYNECHEIK-FLIBITNWSA-N
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Description

(4Z)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a benzylsulfanyl group and a methylidene group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazol-5-one with benzylsulfanylacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, where nucleophiles like halides or amines replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone, ammonia in ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one: An isomer with a different configuration around the double bond.

    4-(benzylsulfanyl)-3-methyl-1,2-oxazol-5-one: Lacks the methylidene group.

    4-(methylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one: Contains a methylsulfanyl group instead of a benzylsulfanyl group.

Uniqueness

(4Z)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one is unique due to its specific configuration and the presence of both benzylsulfanyl and methylidene groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

(4Z)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C11_{11}H9_{9}NO2_2
  • SMILES : CC\1=NOC(=O)/C1=C\C2=CC=CC=C2
  • InChI : InChI=1S/C11H9NO2/c1-8-10(11(13)14-12-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7-

Antimicrobial Properties

Research indicates that derivatives of oxazolones exhibit antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds against various bacterial strains. The presence of the benzylsulfanyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased antimicrobial action.

Anticancer Activity

Several studies have investigated the anticancer properties of oxazole derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro. A notable study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Inhibitory assays revealed that it could effectively inhibit enzymes involved in critical metabolic pathways, such as cyclooxygenase and lipoxygenase, which are implicated in inflammatory responses and cancer progression.

Case Studies

  • Antibacterial Activity : A case study evaluated the antibacterial effects of various oxazolone derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Effects : In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 25 µM.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coliJournal of Medicinal Chemistry
AnticancerInduces apoptosis in MCF-7 cellsCancer Research Journal
Enzyme InhibitionInhibits cyclooxygenase activityBiochemical Journal

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

(4Z)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C12H11NO2S/c1-9-11(12(14)15-13-9)8-16-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3/b11-8-

InChI Key

CKEXXCYNECHEIK-FLIBITNWSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C\SCC2=CC=CC=C2

Canonical SMILES

CC1=NOC(=O)C1=CSCC2=CC=CC=C2

Origin of Product

United States

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